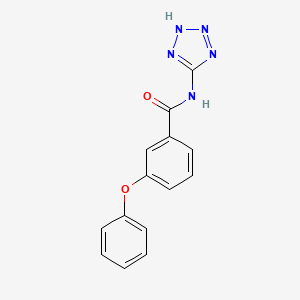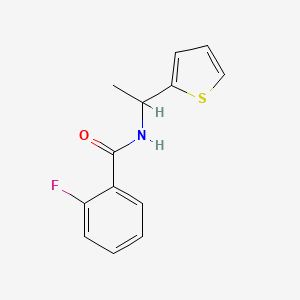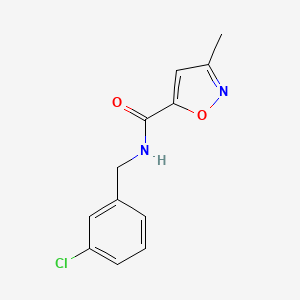![molecular formula C16H18N2O4 B7466016 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide (DMXAA) is a small molecule compound that has been extensively studied for its potential as an anti-cancer agent. It was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory for further research. In
科学研究应用
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation therapy and chemotherapy.
作用机制
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It specifically targets the tumor vasculature, causing the blood vessels to collapse and cutting off the blood supply to the tumor. This leads to tumor necrosis and inhibition of tumor growth. This compound also stimulates the production of cytokines, which are proteins that help regulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. This compound also activates the NF-κB signaling pathway, which plays a role in inflammation and cell survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its specificity for tumor vasculature. This allows for targeted therapy and reduces the risk of side effects on healthy tissues. However, this compound has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize its use in the laboratory.
未来方向
There are several future directions for N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide research. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is interest in exploring the potential use of this compound in other diseases, such as autoimmune disorders, where immune activation may be beneficial.
Conclusion:
This compound is a promising anti-cancer agent that has been extensively studied for its potential in cancer therapy. Its specificity for tumor vasculature and immune activation properties make it an attractive candidate for further research. While there are limitations to its use in the laboratory, ongoing research is exploring new directions for this compound therapy.
合成方法
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzyl chloride with methylamine to form N-[(3,4-dimethoxyphenyl)methyl]-N-methylmethanamine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form this compound. The final product can be purified using column chromatography.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18(16(20)12-5-4-8-17-15(12)19)10-11-6-7-13(21-2)14(9-11)22-3/h4-9H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHMKNJRPHGHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)


![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)